molecular formula C20H16N2 B11843846 3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine

3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B11843846
M. Wt: 284.4 g/mol
InChI Key: YYYDIHJDTHUQBT-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that features a biphenyl group attached to a pyrrolo[2,3-c]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the biphenyl and pyrrolo[2,3-c]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, as a PD-1/PD-L1 inhibitor, it binds to the PD-L1 protein, preventing its interaction with PD-1 on T-cells . This blockade reinvigorates T-cell function, leading to enhanced antitumor immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural features that allow it to effectively inhibit the PD-1/PD-L1 interaction. Its biphenyl core provides a stable scaffold, while the pyrrolo[2,3-c]pyridine moiety enhances its binding affinity and specificity for the target proteins.

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

3-[(4-phenylphenyl)methyl]-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C20H16N2/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)12-18-13-22-20-14-21-11-10-19(18)20/h1-11,13-14,22H,12H2

InChI Key

YYYDIHJDTHUQBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CNC4=C3C=CN=C4

Origin of Product

United States

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